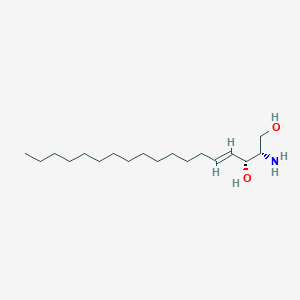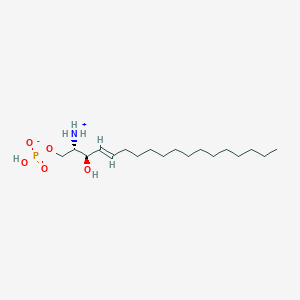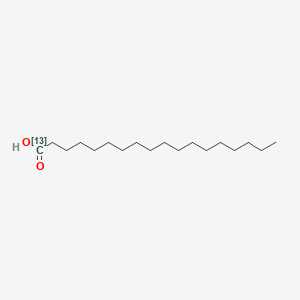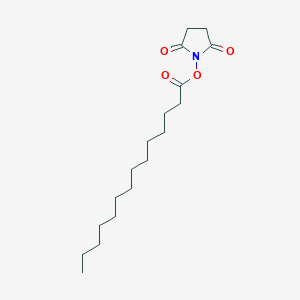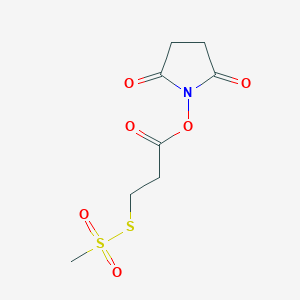
Tris(4-aminophényl)amine
Vue d'ensemble
Description
Tris(4-aminophenyl)amine, also known as Tris(4-aminophenyl)amine, is a useful research compound. Its molecular formula is C18H18N4 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(4-aminophenyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(4-aminophenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4-aminophenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications de la Tris(4-aminophényl)amine
La this compound (TAPA) est un composé organique multifonctionnel doté d'une variété d'applications dans la recherche scientifique. Vous trouverez ci-dessous une analyse détaillée de six applications uniques de la TAPA, chacune présentée dans une section séparée.
Élimination des colorants organiques : Les composites de polyimide/nitrure de carbone graphitique à base de TAPA ont été étudiés pour leurs propriétés d'adsorption et de photocatalyse . Ces composites sont prometteurs pour l'élimination des molécules organiques nocives des eaux usées, en particulier les colorants organiques. La combinaison de la TAPA avec le nitrure de carbone graphitique améliore les propriétés d'adsorption et les performances photocatalytiques, ce qui conduit à une dégradation efficace des polluants organiques sous lumière visible .
Propriétés optiques non linéaires : La TAPA est reconnue pour ses propriétés optiques non linéaires . Elle sert de sonde trifonctionnelle fluorescente qui peut être utilisée dans le développement de dispositifs optiques. Sa haute symétrie et son comportement optique non linéaire la rendent appropriée pour des applications en photonique et en optoélectronique .
Systèmes de semi-conducteurs organiques : Des dérivés de la TAPA, tels que la triphénylamine (TPA), sont utilisés comme systèmes conjugués tridimensionnels dans les semi-conducteurs organiques (OSC) . Ces matériaux présentent un comportement de transport et d'injection de trous supérieur, ce qui est crucial pour les performances des diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques .
Remédiation de l'eau : Les composites à base de TAPA ne sont pas seulement efficaces pour la dégradation des colorants, mais jouent également un rôle important dans la remédiation de l'eau . Ils peuvent traiter les eaux usées contaminées par des matières dangereuses, telles que les ions métalliques et autres polluants industriels, avant leur rejet dans l'environnement .
Sondage fluorescent : En raison de ses propriétés fluorescentes, la TAPA agit comme une sonde hautement symétrique . Elle peut être utilisée dans diverses applications de bio-imagerie et de diagnostic, où sa fluorescence peut aider à suivre et à visualiser les processus biologiques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/
Safety and Hazards
Mécanisme D'action
Target of Action
Tris(4-aminophenyl)amine (TAPA) is a highly symmetric probe that is primarily targeted towards harmful organic molecules in aqueous wastewater streams . It is well-known for its significant adsorption properties .
Mode of Action
TAPA interacts with its targets through adsorption and degradation . To overcome this limitation, TAPA is often combined with other materials, such as graphitic carbon nitride (CN), to form composites that improve both the adsorption and photocatalytic properties .
Biochemical Pathways
It is known that tapa plays a significant role in the degradation of organic molecules, particularly in the context of wastewater treatment .
Pharmacokinetics
It is known that tapa is slightly soluble in water , which may influence its bioavailability.
Result of Action
The primary result of TAPA’s action is the adsorption and degradation of harmful organic molecules in aqueous wastewater streams . This leads to the removal of these molecules from the environment, thereby reducing their potential harm.
Action Environment
The action of TAPA is influenced by various environmental factors. For instance, it is recommended to store TAPA in a cool, dry place in a tightly closed container, away from oxidizing agents . Furthermore, TAPA’s solubility in water and its stability in a dark place can also influence its action, efficacy, and stability.
Propriétés
IUPAC Name |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLFYGIUTYKKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064074 | |
| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5981-09-9 | |
| Record name | N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5981-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tris(4-aminophenyl)amine?
A1: The molecular formula of Tris(4-aminophenyl)amine is C18H18N4. It has a molecular weight of 290.36 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Tris(4-aminophenyl)amine?
A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry to confirm the chemical structure of TAPA and its derivatives [, , ].
Q3: How does the incorporation of Tris(4-aminophenyl)amine affect the thermal properties of epoxy resins?
A3: Incorporating TAPA as a reactive modifier in epoxy resin systems leads to enhanced thermal properties. This includes tailorable crosslinking densities, increased glass transition temperatures, and improved thermal decomposition temperatures [].
Q4: Can Tris(4-aminophenyl)amine be used to create porous materials?
A4: Yes, TAPA is a key building block for synthesizing porous organic polymers (POPs) [] and covalent organic frameworks (COFs) [, , , ]. These materials exhibit high surface areas and tunable pore sizes, making them suitable for applications like gas adsorption and separation [, , ].
Q5: What is the role of Tris(4-aminophenyl)amine in the synthesis of hyperbranched polyimides (HBPIs)?
A5: TAPA acts as a triamine monomer, reacting with dianhydride monomers to form HBPIs [, , ]. These HBPIs possess unique properties like high thermal stability, good solubility in polar aprotic solvents, and desirable optical properties, making them suitable for applications in various fields [, ].
Q6: Can Tris(4-aminophenyl)amine-based materials be used as catalysts?
A6: Yes, incorporating TAPA into porous organic polymers creates materials with catalytic properties. For example, a porous organic polymer with thiourea linkages (POP-TU) synthesized using TAPA exhibited high efficiency and recyclability in catalyzing the Michael reaction [].
Q7: How does the presence of Tris(4-aminophenyl)amine in a conjugated microporous polymer (CMP) affect its catalytic activity?
A7: The presence of TAPA in a CMP like TPA-PDI enhances its catalytic activity due to its redox-active nature. This allows for in situ stabilization of metal nanoparticles, leading to improved catalytic performance, such as in the reduction of nitro aryls to amino aryls [].
Q8: Have computational methods been used to study Tris(4-aminophenyl)amine and its derivatives?
A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties and reactivity of TAPA-based materials. For instance, DFT calculations supported the enhanced electrochemical oxygen reduction reaction (ORR) activity observed in a Co nanoparticle-stabilized TPA-PDI CMP []. Additionally, computational methods aided in elucidating the fluorescence quenching mechanism of a TAPA-based COF upon interaction with Cu2+ ions [].
Q9: What analytical techniques are employed to study the adsorption properties of Tris(4-aminophenyl)amine-based materials?
A10: Gas adsorption analysis, including nitrogen adsorption-desorption isotherms, is widely used to characterize the surface area, pore size distribution, and adsorption capacity of TAPA-based porous materials [, , ]. These techniques help evaluate their potential for applications like gas storage and separation.
Q10: Is there any research on the environmental impact of Tris(4-aminophenyl)amine-based materials?
A11: While research on the environmental impact of TAPA-based materials is limited, the development of recyclable and reusable TAPA-based catalysts, like the POP-TU used for the Michael reaction [], represents a step towards sustainable chemistry. This aspect requires further exploration to assess and mitigate potential environmental risks.
Q11: Are there alternative molecules to Tris(4-aminophenyl)amine for specific applications?
A12: Yes, depending on the desired application, alternative molecules with similar structures or functionalities can be employed. For instance, in the synthesis of COFs, other triamine monomers like 1,3,5-tris(4-aminophenyl)benzene (TAPB) can be used to tailor the pore size and functionality of the resulting material [, , ]. Choosing the most suitable alternative requires careful consideration of the specific application requirements.
Q12: How does research on Tris(4-aminophenyl)amine-based materials contribute to cross-disciplinary advancements?
A13: Research on TAPA-based materials fosters collaborations across disciplines like chemistry, materials science, and engineering. For example, the development of TAPA-based COFs with tunable optoelectronic properties [] opens avenues for applications in organic electronics and sensing, bridging the gap between materials design and device fabrication.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)





